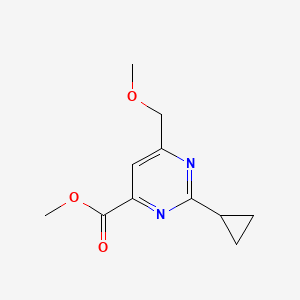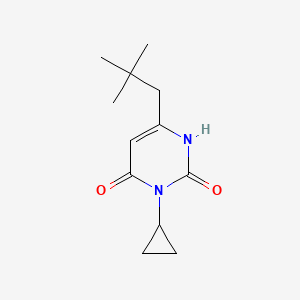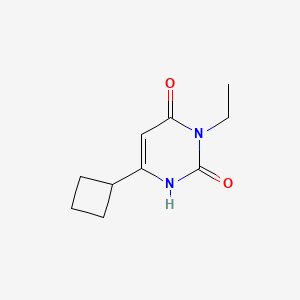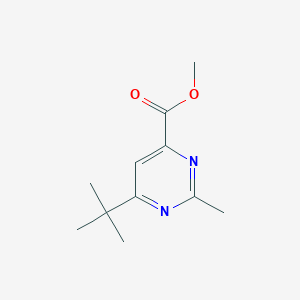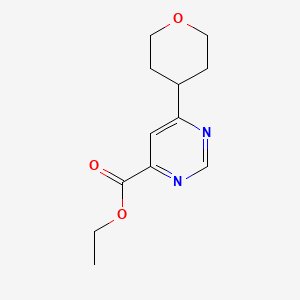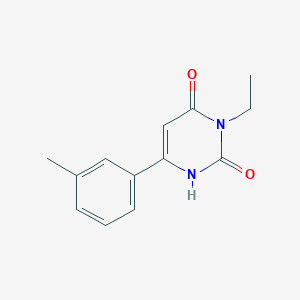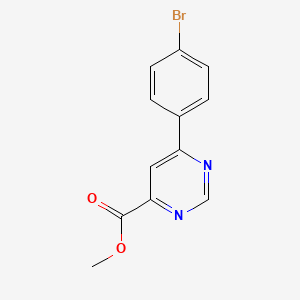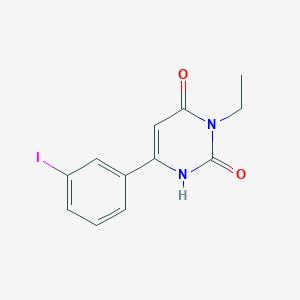![molecular formula C15H25BrN2O3 B1484423 tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate CAS No. 2209647-70-9](/img/structure/B1484423.png)
tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate
Descripción general
Descripción
Tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate, also known as tert-butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate, is a carboxylic acid derivative of piperidine. It is a white solid with a molecular weight of 474.3 g/mol and a melting point of approximately 91°C. It is soluble in water and ethanol and is used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions. It is also used as a building block for the synthesis of other compounds, such as peptides, peptidomimetics, and peptidomimetic-based drugs.
Mecanismo De Acción
Tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate acts as a Lewis acid catalyst in a variety of reactions. It can act as a proton donor, a nucleophile, and a ligand for transition metal complexes. It also acts as a Lewis acid to promote the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
Tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate is non-toxic and has no known adverse effects on humans or animals. It is not known to be metabolized by humans or animals, and it is not known to interact with any other drugs or chemicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate in laboratory experiments include its low cost, its availability, its low toxicity, and its ease of use. The main limitation of using this compound is that it is not very soluble in water and must be used in an inert atmosphere.
Direcciones Futuras
Future research on tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate could focus on its use as a catalyst in organic synthesis, its use as a ligand in coordination chemistry, and its use as a building block for the synthesis of other compounds. Further research could also focus on its use as a reagent in polymerization reactions, its potential applications in drug discovery, and its potential applications in other areas of chemistry.
Propiedades
IUPAC Name |
tert-butyl 4-[(Z)-2-bromo-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrN2O3/c1-15(2,3)21-14(20)18-8-6-11(7-9-18)13(19)12(16)10-17(4)5/h10-11H,6-9H2,1-5H3/b12-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFABUKWSOAJTL-BENRWUELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(=CN(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)/C(=C/N(C)C)/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-methyl-6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484344.png)
